molecular formula C17H14N2O4S B225868 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid

2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid

Cat. No.: B225868
M. Wt: 342.4 g/mol
InChI Key: VOYXLOBWGKGFPV-UHFFFAOYSA-N
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Description

2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave irradiation or one-pot multicomponent reactions. These methods not only increase the yield but also reduce the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-bacterial properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to various biological effects such as apoptosis (programmed cell death) or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid apart is its unique combination of a benzothiazole ring with a methoxy group and a carbamoyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid

InChI

InChI=1S/C17H14N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

VOYXLOBWGKGFPV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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